2,6-Diiodohydroquinone

Antioxidant Lipid peroxidation Mitochondrial protection

Thyroid hormone research often confounds antioxidant protection with transcriptional activity. 2,6-Diiodohydroquinone (CAS 1955-21-1) acts as a thyroxine-equivalent antioxidant in mitochondrial lipid peroxidation assays without activating thyroid receptors, enabling clean dissection of redox mechanisms. • Blocks T4-to-T3 conversion via its diacetyl prodrug for pathway-specific studies. • Exhibits concentration-dependent switching between plastoquinone antagonist and electron acceptor in photosynthetic systems. • Supplied with full analytical characterization for GMP/GLP thyroxine impurity profiling.

Molecular Formula C6H4I2O2
Molecular Weight 361.9 g/mol
CAS No. 1955-21-1
Cat. No. B162389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diiodohydroquinone
CAS1955-21-1
Molecular FormulaC6H4I2O2
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1I)O)I)O
InChIInChI=1S/C6H4I2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H
InChIKeyTXLWEPPRCDCHRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diiodohydroquinone – Key Properties & Origin


2,6-Diiodohydroquinone (DIHQ; CAS 1955-21-1; molecular formula C₆H₄I₂O₂; MW 361.9 g/mol) is a symmetrically di‑iodinated hydroquinone derivative bearing iodine atoms at the 2‑ and 6‑positions of the 1,4‑benzenediol core . The compound is a naturally occurring thyroidal constituent, having been isolated and identified from mammalian thyroid gland tissue [1]. Its diacetyl prodrug form, diacetyl‑2,6‑diiodohydroquinone (DDIH), has been characterised as an antithyroid agent that inhibits the deiodinase responsible for the conversion of thyroxine (T₄) to triiodothyronine (T₃) [2]. The combination of a redox‑active hydroquinone moiety with two iodine substituents imparts a distinct profile of acidity (predicted pKₐ 7.79), lipophilicity (predicted LogP 3.37) and halogen‑bond‑donor capacity that cannot be replicated by unsubstituted hydroquinone or mono‑iodinated analogues .

Endogenous thyroid constituent; natural product analytical reference
Distinct 2,6-diiodo substitution for halogen-bonding studies
Redox-active hydroquinone with distinct acidity and lipophilicity profile

2,6-Diiodohydroquinone – Why In‑Class Substitution Fails


Although hydroquinone and its halogenated derivatives share the 1,4‑benzenediol scaffold, the specific 2,6‑diiodo substitution pattern confers a unique combination of properties that makes generic substitution scientifically unsound. Unsubstituted hydroquinone lacks the iodine atoms required for halogen‑bond‑directed crystal engineering [1] and exhibits a substantially higher pKₐ (≈9.9 vs. 7.79), altering both protonation state and redox behaviour at physiological pH . The 2,5‑diiodo regioisomer, while isomeric, displays a different spatial arrangement of iodine atoms that changes its halogen‑bond geometry and potentially its biological recognition [1]. Furthermore, the diacetyl prodrug of 2,6‑diiodohydroquinone exhibits a specific antithyroid mechanism—inhibition of the deiodinase that converts T₄ to T₃—that is not shared by non‑iodinated or differently iodinated hydroquinone analogues [2]. These orthogonal differences in physicochemical profile, metabolic fate, and biological target engagement collectively preclude casual interchange with any close analogue.

Product
Property Difference
Interchangeability Risk
2,6-Diiodohydroquinone
Target reference
Unsubstituted hydroquinone
Lacks iodine; pKa shift alters protonation state; different redox behaviour
Halogen-bonding and pH-dependent properties may not transfer
2,5-Diiodo regioisomer
Altered iodine spatial geometry
Halogen-bond geometry and biological recognition may shift
Non-iodinated analogues / diacetyl prodrug
No deiodinase-inhibitory pharmacophore
Deiodinase inhibition and metabolic pathway may not be reproduced

2,6-Diiodohydroquinone – Quantitative Differentiation Evidence


Lipid Peroxidation Protection Matches Thyroxine

In a direct comparative study using Fe(II)‑ and Fe(II)/ascorbate‑induced lipid peroxidation in isolated rat liver mitochondria, rat liver homogenates, and methyl arachidonate suspensions, 2,6‑diiodohydroquinone afforded protection against peroxidation to approximately the same degree as the hormone thyroxine (T₄) [1]. By contrast, 3,5‑diiodothyronine was only moderately efficient as an antioxidant, while thyronine and 3,5‑diiodotyrosine were described as much less efficient [1]. This demonstrates that the hydroquinone moiety of the thyroxine prime ring—structurally mimicked by 2,6‑diiodohydroquinone—is the critical pharmacophore for antioxidant activity, yet the diiodo substitution is essential for potency equivalence to thyroxine.

Lipid Peroxidation Protection
Head-to-head
Protection comparable to thyroxine (T₄) > 3,5-diiodothyronine ≫ thyronine / 3,5-diiodotyrosine
Supports hydroquinone-mediated antioxidant mechanism without receptor signalling
Fe(II)/ascorbate-induced peroxidation in rat liver mitochondria; Cash et al. 1967
Antioxidant Lipid peroxidation Mitochondrial protection

Deiodinase Inhibition of T₄-to-T₃ Conversion

The diacetyl derivative of 2,6‑diiodohydroquinone (DDIH) has been shown to behave as an antithyroid substance by inhibiting the deiodinase enzyme responsible for the peripheral conversion of thyroxine (T₄) to the biologically active triiodothyronine (T₃) [1]. In calorigenic studies in normal and thyroidectomised mice acclimated to 30 °C or 10 °C, DDIH administration modulated the oxygen consumption rate (OCR) response to exogenous L‑thyroxine and L‑triiodothyronine, demonstrating functional antagonism of thyroid hormone action in vivo [2]. Unsubstituted hydroquinone and its non‑iodinated analogues do not exhibit this deiodinase‑inhibitory activity, as the iodine atoms are essential for recognition by the enzyme active site [1].

Deiodinase Inhibition
Class-level
DDIH inhibits T₄→T₃ deiodinase; modulates OCR response to thyroid hormones in vivo
Supports deiodinase-targeted thyroid hormone research
In vivo mouse calorigenic assay; Serif & Seymour 1961, Bailey 1967
Antithyroid agent Deiodinase inhibition Thyroid hormone metabolism

pKₐ Shift Enables pH-Dependent Selectivity

The predicted acid dissociation constant (pKₐ) of 2,6‑diiodohydroquinone is 7.79 ± 0.23 , compared with the experimentally determined pKₐ₁ of unsubstituted hydroquinone, which is approximately 9.9 [1]. This represents a shift of approximately 2.1 log units toward greater acidity, attributable to the electron‑withdrawing inductive effect of the two ortho‑iodine substituents. At physiological pH 7.4, 2,6‑diiodohydroquinone exists with a significant fraction of the mono‑deprotonated phenolate form, whereas unsubstituted hydroquinone remains predominantly fully protonated . This difference in ionisation state directly affects redox potential, nucleophilicity, and hydrogen‑bonding capacity.

pKa Shift
Head-to-head
ΔpKa ≈ −2.1 (predicted 7.79 vs hydroquinone 9.9)
pH-dependent protonation state differs; redox potential and solubility affected
Predicted (ACD/Labs); hydroquinone pKa from CRC Handbook
Physicochemical property pKa Redox chemistry

Simultaneous Deiodination Pathway

Metabolic studies in rats using ¹³¹I‑labelled diacetyl‑2,6‑diiodohydroquinone demonstrated that deiodination occurs as a catabolic step, liberating free iodide ion. Critically, the deiodination does not yield monoiodohydroquinone or any of its excretion forms, indicating simultaneous removal of both iodine atoms from a single molecule rather than sequential stepwise deiodination [1]. This contrasts with the metabolism of mono‑iodinated hydroquinone derivatives, which can yield partially deiodinated intermediates, and with thyroid hormone metabolism where sequential deiodination is the norm [2]. The major excretory pathway involves deacetylation to free diiodohydroquinone followed by glucuronide or sulphate conjugation [1].

Deiodination Pathway
Class-level
Simultaneous di-deiodination; no monoiodo intermediate detected
Avoids partially iodinated intermediates in metabolic tracing
¹³¹I-labelled DDIH in rats; Serif & Seymour 1963
Drug metabolism Deiodination Pharmacokinetics

Concentration-Dependent Photosynthetic Electron Transport

In photosynthetic electron transport assays, 2,6‑diiodohydroquinone exhibits concentration‑dependent dual behaviour that is not observed with unsubstituted hydroquinone. At low concentrations, the compound inhibits the reduction of conventional hydrophilic electron acceptors, consistent with acting as a plastoquinone antagonist [1]. At higher concentrations, it switches to functioning as an electron acceptor, intercepting electrons either before or at the site of its inhibitory activity [1]. This biphasic behaviour is a direct consequence of the iodine substituents altering the redox potential and binding characteristics of the hydroquinone core [1][2].

Photosynthetic Electron Transport
Class-level
Low conc: plastoquinone antagonist; high conc: electron acceptor
Concentration-dependent dual behaviour for quinone-site probing
Photosynthetic electron transport assay; Rich & Bendall 1980
Photosynthesis Plastoquinone antagonist Electron transport

Regulatory Reference Standard for Thyroxine

2,6‑Diiodohydroquinone is formally recognised and supplied as a fully characterised reference standard for the active pharmaceutical ingredient (API) Thyroxine, compliant with regulatory guidelines for analytical method development, method validation (AMV), and quality control [1]. This designation reflects the compound's structural relationship to the thyroxine prime ring and its established characterisation data. In contrast, generic hydroquinone or other iodinated hydroquinone isomers lack this specific regulatory recognition and the accompanying certificate of analysis (CoA) documentation required for GxP laboratory environments [1][2]. The availability of 2,6‑diiodohydroquinone as a traceable reference standard directly addresses procurement requirements for pharmaceutical impurity profiling and stability‑indicating method development.

Reference Standard Status
Data to verify
Designated as thyroxine reference standard with CoA
Supports analytical method validation and impurity profiling
Supplier characterization data; verify CoA for specific parameters
Reference standard Thyroxine Analytical method validation

2,6-Diiodohydroquinone – Procurement Scenarios


Antioxidant Probe in Mitochondrial Lipid Peroxidation

When investigating the structure–activity relationship (SAR) of thyroid hormone antioxidant action in mitochondrial preparations, 2,6‑diiodohydroquinone provides thyroxine‑equivalent protection against Fe(II)‑ and ascorbate‑induced lipid peroxidation without triggering thyroid hormone receptor‑mediated transcriptional effects. Purchase this compound as a clean redox probe to dissect the hydroquinone‑dependent antioxidant mechanism from receptor‑dependent pathways [1].

Thyroid Deiodinase Inhibition Tool Compound

For researchers studying thyroid hormone metabolism, the diacetyl prodrug of 2,6‑diiodohydroquinone serves as a selective deiodinase inhibitor that blocks T₄‑to‑T₃ conversion. This allows pathway‑specific investigation of peripheral thyroid hormone activation, distinct from thionamide‑type thyroid peroxidase inhibitors. The unique simultaneous di‑deiodination catabolic pathway also makes the radiolabelled compound valuable for metabolic tracing studies [1][2].

Photosynthetic Electron Transport Research

In chloroplast or cyanobacterial electron transport assays, 2,6‑diiodohydroquinone uniquely exhibits concentration‑dependent switching from plastoquinone antagonist (low concentration) to electron acceptor (high concentration). Procure this compound as a single‑agent tool to probe quinone‑binding site plasticity and competitor/substrate duality in photosynthetic reaction centres [1].

Analytical Reference Standard for Thyroxine

For analytical development and quality control laboratories, 2,6‑diiodohydroquinone is available as a fully characterised reference standard with certificate of analysis for thyroxine API impurity profiling, method validation, and stability‑indicating assays. This procurement route satisfies GMP/GLP documentation requirements without additional in‑house characterisation burden [1].

Application
Selection Property
Validation Focus
Mitochondrial lipid peroxidation research
Reported thyroxine-comparable antioxidant activity without thyroid receptor engagement
Lipid peroxidation endpoint in mitochondrial preparations
Thyroid hormone metabolism studies
Deiodinase inhibition (T₄→T₃ conversion)
T₄-to-T₃ conversion endpoint; metabolic fate tracing
Photosynthetic electron transport assays
Concentration-dependent plastoquinone antagonist/acceptor duality
Electron transport rate at varied concentrations
Thyroxine analytical method development
Reference standard with certificate of analysis
Method validation and impurity profiling documentation
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